molecular formula C6H10N2O3 B2803066 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol CAS No. 1989659-94-0

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol

Cat. No.: B2803066
CAS No.: 1989659-94-0
M. Wt: 158.157
InChI Key: UZQKJIBWEMVQJZ-UHFFFAOYSA-N
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Description

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is a chemical compound built on a 1,3,4-oxadiazole heterocyclic scaffold, a structure of high significance in modern medicinal chemistry. The 1,3,4-oxadiazole core is a privileged pharmacophore known to confer a wide range of biological activities, making it a valuable template in drug discovery research . This particular derivative is functionalized with a methoxymethyl group and an ethanol side chain, which can enhance solubility and be used for further chemical modifications, such as coupling to other molecular entities or creating prodrugs. The 1,3,4-oxadiazole ring system is extensively investigated for its potential in developing new therapeutic agents. Research on analogous structures has demonstrated promising results in various areas, including as inhibitors for specific enzyme targets . For instance, a related sulfonamide-containing 1,3,4-oxadiazole has been studied as a potent inhibitor of carbonic anhydrase II for the management of open-angle glaucoma, showing significant systemic exposure and long half-life in preclinical models . Furthermore, other 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties, underscoring the scaffold's relevance in oncology research . The structural features of this compound suggest it may also serve as a key intermediate in synthesizing more complex molecules, such as hybrids with other bioactive heterocycles like imidazole, for which similar synthetic strategies have been employed . Researchers will find this compound useful for exploring new chemical space in medicinal chemistry programs, investigating structure-activity relationships (SAR), and developing novel bioactive molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-10-4-6-8-7-5(11-6)2-3-9/h9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQKJIBWEMVQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-94-0
Record name 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of a hydrazide with a methoxymethyl-substituted carboxylic acid under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanal or 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanoic acid.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

1. Antimicrobial Activity

  • Studies have shown that oxadiazole derivatives can demonstrate significant antibacterial and antifungal properties. For instance, compounds similar to 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol have been tested against various pathogens and have shown promising results in inhibiting growth.

2. Anticancer Properties

  • The oxadiazole scaffold is known for its potential in cancer therapy. Research suggests that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve disruption of cellular signaling pathways critical for cancer cell survival.

3. Anti-inflammatory Effects

  • Compounds with oxadiazole structures have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes, presenting a potential therapeutic avenue for inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that further modifications could enhance their efficacy and selectivity.

Case Study 2: Anticancer Activity
In vitro studies reported in the European Journal of Medicinal Chemistry highlighted the anticancer potential of oxadiazole derivatives. The findings revealed that these compounds could effectively inhibit cell proliferation in several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Potential Applications

Given its diverse biological activities, this compound holds promise in various applications:

1. Pharmaceutical Development

  • The compound could be developed into new antimicrobial or anticancer agents based on its structural properties and biological activities.

2. Agricultural Chemicals

  • Its antimicrobial properties may be harnessed for developing new agricultural fungicides or bactericides.

3. Research Reagents

  • As a research chemical, it could serve as a tool for studying biological processes involving inflammation or microbial resistance mechanisms.

Mechanism of Action

The mechanism of action of 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the oxadiazole ring, leading to variations in activity:

  • Compound 5c (2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] sulfanyl} ethan-1-ol) : Substitution with a 2-chlorophenyl group and a sulfanyl linker results in α-amylase and α-glucosidase inhibition (75% yield, orange solid) . In contrast, the methoxymethyl group in the target compound may enhance hydrophilicity, affecting enzyme-binding selectivity.

Pharmacokinetic and Toxicity Profiles

  • ADMET Predictions : Structural analogues (e.g., 5a–c) comply with Lipinski’s and Veber’s rules, suggesting good oral bioavailability and intestinal absorption (>30%) for the target compound .
  • Toxicity : Bromophenyl and chlorophenyl substituents in analogues may introduce hepatotoxicity risks, whereas the methoxymethyl group could lower metabolic instability .

Biological Activity

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol, a compound belonging to the oxadiazole class, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and findings from relevant studies.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Chemical Formula C₆H₁₀N₂O₃
Molecular Weight 158.16 g/mol
IUPAC Name 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanol
PubChem CID 122164310
Appearance Liquid

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. Common methods include using methoxymethyl-substituted carboxylic acids under acidic or basic conditions. The reaction often employs solvents like ethanol or methanol and catalysts such as sulfuric acid.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study evaluating a series of oxadiazole derivatives reported significant cytotoxic effects on human cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) using the MTT assay. The IC50 values for some derivatives were as follows:

CompoundIC50 (HeLa)IC50 (MCF-7)
IIb19.9 μM51.8 μM
IIc35.0 μM54.2 μM
IIe25.1 μM78.7 μM

These findings suggest that compounds with specific substitutions on the oxadiazole ring can enhance cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been explored. Compounds in this class have shown activity against various bacterial strains, making them potential candidates for antibiotic development. The mechanism often involves interaction with bacterial enzymes or cell membranes, leading to cell death.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Interaction : It can interact with specific receptors or proteins in cancer cells, altering signaling pathways that lead to apoptosis.
  • Hydrogen Bonding : The oxadiazole ring facilitates hydrogen bonding with biological targets, enhancing its binding affinity and biological efficacy .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Cytotoxicity Study : A library of oxadiazole derivatives was synthesized and tested for antiproliferative activity against HCT-116 (colorectal carcinoma) and HeLa cell lines. Some compounds displayed significant inhibition of topoisomerase I activity, suggesting a potential mechanism for their anticancer effects .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications at specific positions on the oxadiazole ring can significantly influence biological activity. For example, substituents at position 5 were found to enhance cytotoxic properties against various cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol?

Methodological Answer: The synthesis typically involves cyclization of hydrazide intermediates or condensation reactions. A common approach is:

Hydrazide Formation : React a carboxylic acid derivative (e.g., ethyl ester) with hydrazine hydrate to form a hydrazide intermediate.

Cyclization : Treat the hydrazide with a cyclizing agent (e.g., POCl₃, H₂SO₄) under reflux to form the 1,3,4-oxadiazole ring.

Functionalization : Introduce the methoxymethyl group via nucleophilic substitution or alkylation. For example, use methoxymethyl chloride in the presence of a base (e.g., NaOH).

Purification : Isolate the product via filtration, followed by recrystallization from methanol or ethanol .

Q. Key Table: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
Hydrazide FormationEthanol, hydrazine hydrate, reflux (4–6 h)75–85
CyclizationH₂SO₄ (conc.), reflux (3–4 h)60–70
Methoxymethyl AdditionMethoxymethyl chloride, NaOH, 0–5°C50–65

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Characterization relies on:

  • ¹H/¹³C NMR : Identify protons adjacent to the oxadiazole ring (δ 3.3–3.7 ppm for methoxymethyl CH₂O) and hydroxyl groups (δ 1.5–2.5 ppm, broad). Carbon signals for oxadiazole typically appear at δ 160–170 ppm .
  • IR Spectroscopy : Detect O–H stretches (3200–3400 cm⁻¹) and C=N/C–O stretches (1650–1750 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 201.1) and fragmentation patterns .

Advanced Research Questions

Q. How to optimize synthesis yield amid conflicting reports on reaction conditions?

Methodological Answer: Conflicting yields often arise from variations in reagent ratios, temperature, or catalysts. To optimize:

  • Acid Catalysts : Compare H₂SO₄ (yield: 60–70%) vs. POCl₃ (yield: 80–85%) for cyclization. POCl₃ may reduce side reactions but requires anhydrous conditions .
  • Temperature Control : Lower cyclization temperatures (60°C vs. reflux) minimize decomposition but prolong reaction times. Use TLC (mobile phase: hexane/EtOAc, 1:4) to monitor progress .
  • Workup : Neutralize with Na₂CO₃ (pH 9–10) to avoid product degradation during extraction .

Q. Key Table: Optimization Parameters

VariableHigh-Yield ConditionLow-Yield Pitfall
Cyclization AgentPOCl₃ (anhydrous)H₂SO₄ (moisture-sensitive)
Reaction Time6 h (monitored by TLC)Over-reflux (>8 h)
PurificationRecrystallization (MeOH)Column chromatography

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:

  • Structural Analogues : Compare substituent effects. For example, methoxymethyl vs. methyl groups alter lipophilicity and target binding .
  • Assay Conditions : Standardize MIC testing (e.g., broth microdilution vs. agar diffusion) and control for solvent interference (DMSO vs. water) .
  • Metabolic Stability : Assess compound stability in vitro (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .

Key Analysis:

  • Antibacterial Activity : In one study, MIC = 12.5 µg/mL against S. aureus , while another reported no activity . This may reflect differences in bacterial strains or compound purity.
  • Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) can predict binding affinity discrepancies by modeling interactions with target enzymes (e.g., DHFR) .

Q. What are the strategies for designing derivatives with enhanced solubility?

Methodological Answer: To improve aqueous solubility while retaining bioactivity:

  • Polar Substituents : Replace methoxymethyl with hydroxyl or amine groups. For example, synthesize 2-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol via oxidation .
  • Prodrug Approach : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo .
  • Co-crystallization : Use co-solvents (e.g., PEG 400) or co-formers (e.g., citric acid) during recrystallization .

Q. How to analyze reaction mechanisms for unexpected byproducts?

Methodological Answer: Unexpected byproducts (e.g., dimerization) can be investigated via:

  • Isolation : Use preparative HPLC to isolate minor products.
  • Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to test for radical pathways during cyclization .
  • Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to model transition states and identify favorable pathways .

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